Methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a methoxymethyl group, and a phenyl ring attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetate typically involves the esterification of 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Methyl 2-oxo-2-(3-(methoxymethyl)phenyl)acetate.
Reduction: Methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)ethanol.
Substitution: Methyl 2-hydroxy-2-(3-(substituted)phenyl)acetate.
Scientific Research Applications
Methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and esterification.
Industry: The compound can be used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: The ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol.
Oxidative Pathways: The hydroxy group can undergo oxidation to form reactive intermediates that participate in further chemical transformations.
Substitution Reactions: The methoxymethyl group can be replaced by other functional groups through nucleophilic substitution, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Methyl 2-hydroxy-2-(3-(methoxymethyl)phenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate: This compound lacks the methoxymethyl group and has different reactivity and applications.
Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate: The position of the methoxy group on the phenyl ring affects the compound’s chemical properties and reactivity.
Methyl 2-hydroxy-2-(3-(hydroxymethyl)phenyl)acetate: The presence of a hydroxymethyl group instead of a methoxymethyl group alters the compound’s solubility and reactivity.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-[3-(methoxymethyl)phenyl]acetate |
InChI |
InChI=1S/C11H14O4/c1-14-7-8-4-3-5-9(6-8)10(12)11(13)15-2/h3-6,10,12H,7H2,1-2H3 |
InChI Key |
TZXINXPKBDKADC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C(C(=O)OC)O |
Origin of Product |
United States |
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